

A Comparative Study on the Reactivity of Methyl 4-bromo-3-formylbenzoate

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Compound of Interest

Compound Name: **Methyl 4-bromo-3-formylbenzoate**

Cat. No.: **B1322973**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of **Methyl 4-bromo-3-formylbenzoate**, a versatile bifunctional building block in organic synthesis. Its utility stems from the presence of two key reactive sites: a bromine atom amenable to palladium-catalyzed cross-coupling reactions and a formyl group that can undergo a variety of transformations. This document outlines its performance in several common synthetic methodologies, supported by available experimental data, and compares its reactivity with analogous aryl halides.

Ortho-Para Directing Effects and Reactivity

The electronic nature of the substituents on the benzene ring of **Methyl 4-bromo-3-formylbenzoate** significantly influences its reactivity. The ester and formyl groups are both electron-withdrawing, which can enhance the reactivity of the aryl bromide in certain cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in **Methyl 4-bromo-3-formylbenzoate** is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While specific quantitative data for the Suzuki coupling of **Methyl 4-bromo-3-formylbenzoate** is not readily available in the reviewed literature, the general principles of aryl halide reactivity apply. It is expected to be more reactive than its chloro-analogue and less reactive than its iodo-analogue.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling (Predicted)

Substrate	Halogen	Relative Reactivity	Predicted Yield
Methyl 4-chloro-3-formylbenzoate	Cl	Lower	Lower
Methyl 4-bromo-3-formylbenzoate	Br	Moderate	Moderate to High
Methyl 3-formyl-4-iodobenzoate	I	Higher	High

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The presence of electron-withdrawing groups on the aryl halide, such as the formyl and ester groups in the target molecule, is known to enhance the reaction rate.

Table 2: Comparative Reactivity in Sonogashira Coupling (Predicted)

Substrate	Halogen	Relative Reactivity	Predicted Yield
Methyl 4-chloro-3-formylbenzoate	Cl	Lower	Lower
Methyl 4-bromo-3-formylbenzoate	Br	Moderate	Moderate to High
Methyl 3-formyl-4-iodobenzoate	I	Higher	High

Reactions of the Formyl Group

The aldehyde functionality of **Methyl 4-bromo-3-formylbenzoate** allows for a range of synthetic transformations.

Reductive Amination

The formyl group can be converted to an amine via reductive amination. This reaction typically involves the formation of an imine with an amine, followed by reduction.

Wittig Reaction

The Wittig reaction provides a means to form a carbon-carbon double bond from the aldehyde. This reaction involves the use of a phosphonium ylide.

Reduction

The formyl group can be selectively reduced to a primary alcohol.

Experimental Protocols

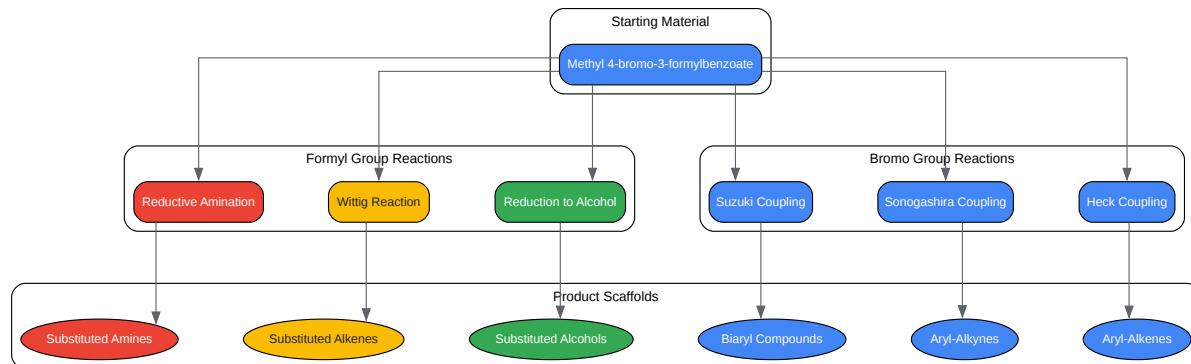
While specific quantitative data for all reactions of **Methyl 4-bromo-3-formylbenzoate** is limited in publicly available literature, a protocol for the Seyferth-Gilbert homologation of the analogous Methyl 3-formyl-4-iodobenzoate has been reported.[\[1\]](#) This reaction converts the aldehyde into a terminal alkyne.

Experimental Protocol: Seyferth-Gilbert Homologation of Methyl 3-formyl-4-iodobenzoate[\[1\]](#)

To a dry scintillation vial containing Methyl 3-formyl-4-iodobenzoate (32 mg, 0.110 mmol), the Bestmann-Ohira reagent (24 mg, 0.125 mmol), and K_2CO_3 (28.8 mg, 0.208 mmol) under an argon atmosphere is added anhydrous MeOH (1.55 mL). The reaction is stirred at room temperature and monitored by TLC.

Signaling Pathways and Logical Relationships

The synthetic utility of **Methyl 4-bromo-3-formylbenzoate** can be visualized as a branching pathway where the two reactive sites can be addressed sequentially or in a one-pot fashion, depending on the desired target molecule.

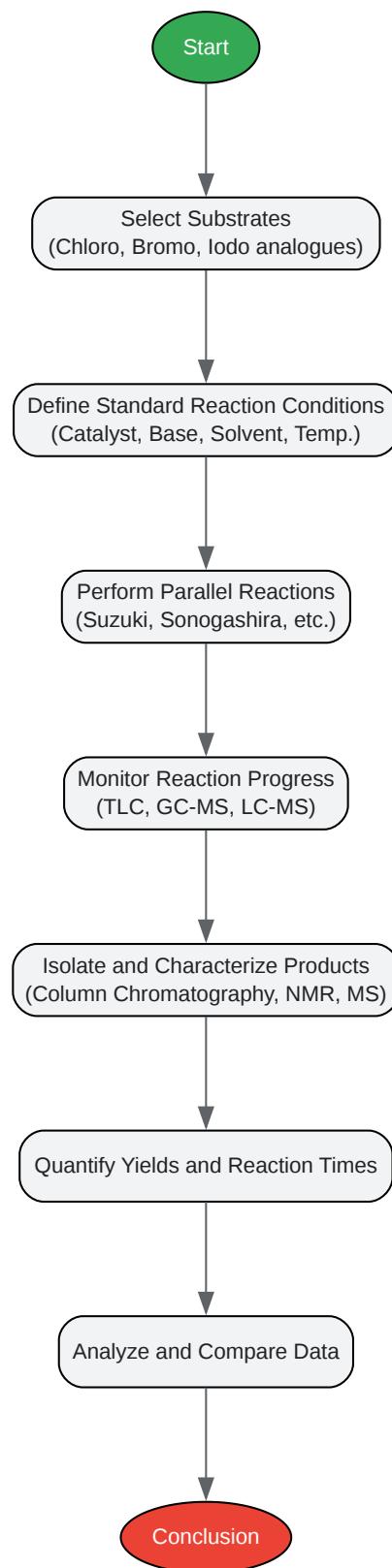


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Caption: Reaction pathways of **Methyl 4-bromo-3-formylbenzoate**.

Experimental Workflow for Comparative Reactivity Analysis

A systematic approach is required to generate robust comparative data. The following workflow outlines a potential experimental design.



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Caption: Workflow for comparative reactivity studies.

Conclusion

Methyl 4-bromo-3-formylbenzoate is a valuable and reactive building block for organic synthesis. Its reactivity is governed by the interplay of its two functional groups and the nature of the halogen atom. Based on established principles of organic chemistry, it is expected to show moderate to high reactivity in palladium-catalyzed cross-coupling reactions, sitting between its chloro and iodo counterparts. The formyl group provides a versatile handle for a wide array of further chemical modifications. To fully elucidate its comparative performance, further quantitative experimental studies under standardized conditions are warranted.

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References

- 1. escholarship.org [escholarship.org]
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